Cas no 39495-97-1 (1-(ISOCYANOMETHYL)-4-METHYLBENZENE)

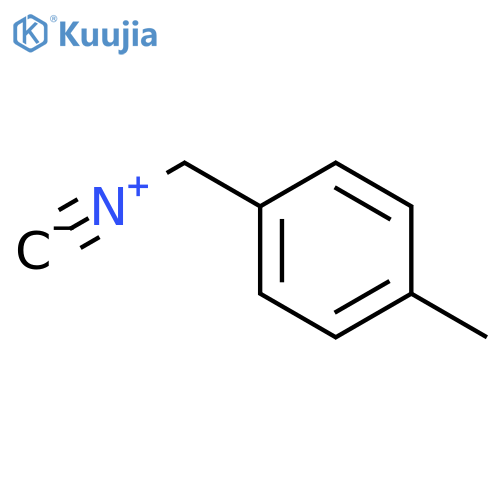

39495-97-1 structure

商品名:1-(ISOCYANOMETHYL)-4-METHYLBENZENE

1-(ISOCYANOMETHYL)-4-METHYLBENZENE 化学的及び物理的性質

名前と識別子

-

- 1-(ISOCYANOMETHYL)-4-METHYLBENZENE

- 4-METHYLBENZYLISOCYANIDE

- p-methylbenzyl isocyanide

- p-tolylmethyl isocyanide

- TOS-BB-0801

- tosylmethylisocyanide

- AKOS006276623

- 39495-97-1

- MFCD02664586

- SCHEMBL4890253

- G71795

- DS-020553

- DTXSID20374912

- Benzene, 1-(isocyanomethyl)-4-methyl-

- EN300-1857249

-

- MDL: MFCD02664586

- インチ: InChI=1S/C9H9N/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1H3

- InChIKey: HGHYFKUMLWEAMR-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C[N+]#[C-]

計算された属性

- せいみつぶんしりょう: 131.07300

- どういたいしつりょう: 131.073499291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 4.4Ų

じっけんとくせい

- PSA: 0.00000

- LogP: 1.64500

1-(ISOCYANOMETHYL)-4-METHYLBENZENE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 021083-1g |

4-Methylbenzylisocyanide |

39495-97-1 | 1g |

£312.00 | 2022-03-01 | ||

| Enamine | EN300-1857249-0.1g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 0.1g |

$342.0 | 2023-09-18 | ||

| Enamine | EN300-1857249-0.25g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 0.25g |

$487.0 | 2023-09-18 | ||

| Enamine | EN300-1857249-1.0g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1857249-2.5g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 2.5g |

$1931.0 | 2023-09-18 | ||

| 1PlusChem | 1P00BZ37-100mg |

1-(ISOCYANOMETHYL)-4-METHYLBENZENE |

39495-97-1 | 98% | 100mg |

$126.00 | 2024-05-03 | |

| eNovation Chemicals LLC | Y0990354-5g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 95% | 5g |

$1800 | 2025-02-21 | |

| Enamine | EN300-1857249-5.0g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1857249-0.05g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 0.05g |

$229.0 | 2023-09-18 | ||

| Enamine | EN300-1857249-0.5g |

1-(isocyanomethyl)-4-methylbenzene |

39495-97-1 | 0.5g |

$768.0 | 2023-09-18 |

1-(ISOCYANOMETHYL)-4-METHYLBENZENE 関連文献

-

Pei Xu,Tong-Hao Zhu,Tian-Qi Wei,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2016 6 32467

-

Kristin Paragian,Bowen Li,Morgan Massino,Srinivas Rangarajan Mol. Syst. Des. Eng. 2020 5 1658

39495-97-1 (1-(ISOCYANOMETHYL)-4-METHYLBENZENE) 関連製品

- 10340-91-7(Benzyl Isocyanide)

- 602261-96-1(3-Methylbenzyl Isocyanide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

atkchemica

(CAS:39495-97-1)1-(ISOCYANOMETHYL)-4-METHYLBENZENE

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ